molecular formula C20H25NO B1392265 5-(4-Heptylbenzoyl)-2-methylpyridine CAS No. 1187171-07-8

5-(4-Heptylbenzoyl)-2-methylpyridine

Cat. No. B1392265
M. Wt: 295.4 g/mol
InChI Key: MFIJQLZMHZMKHV-UHFFFAOYSA-N
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Description

“4-Heptylbenzoyl chloride” is a compound with the molecular formula C14H19ClO . It’s a colorless to light yellow or light orange clear liquid .


Molecular Structure Analysis

The molecular structure of “4-Heptylbenzoyl chloride” consists of a benzene ring attached to a heptyl chain (seven carbon atoms) and a carbonyl chloride group .


Physical And Chemical Properties Analysis

“4-Heptylbenzoyl chloride” has a molecular weight of 238.75 g/mol . It’s a liquid at 20°C with a specific gravity of 1.03 . The compound has a boiling point of 196°C .

Scientific Research Applications

Synthesis and Structural Studies

  • A study detailed the synthesis of new crown ethers, including the use of 2-amino-4-methylpyridine, showcasing their potential in forming crystalline complexes with sodium perchlorate. These compounds have been characterized by various spectral analyses, offering insights into their structural and chemical properties (Hayvalı et al., 2003).

Molecular Structure and Antioxidant Activity

  • Research on a novel phthalide derivative, involving 2-amino-5-methylpyridine, analyzed its structure both experimentally and theoretically. This work also explored the compound's antioxidant activities and DNA binding affinity, highlighting its potential in biochemical applications (Yılmaz et al., 2020).

Material Science and Medicinal Chemistry

  • Imidazopyridine, a related compound, has been recognized for its applications in material science and medicinal chemistry. Its synthesis from easily available chemicals is valuable due to its extensive use in various branches of chemistry (Bagdi et al., 2015).

Electroluminescent Properties

  • Research into mono-cyclometalated Pt(II) complexes, utilizing 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, has been conducted. This study contributes to understanding the electroluminescent properties of these compounds, which could be significant in developing new materials for electronic applications (Ionkin et al., 2005).

Hydrogen Bonded Supramolecular Association

  • The creation of various molecular salts using 2-amino-4-methylpyridine, and their structural characterization, demonstrates the role of noncovalent interactions in crystal packing. This research is relevant in the field of crystallography and molecular design (Khalib et al., 2014).

Safety And Hazards

“4-Heptylbenzoyl chloride” is classified as dangerous, causing severe skin burns and eye damage. It may also be corrosive to metals .

properties

IUPAC Name

(4-heptylphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-3-4-5-6-7-8-17-10-13-18(14-11-17)20(22)19-12-9-16(2)21-15-19/h9-15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIJQLZMHZMKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Heptylbenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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